molecular formula C14H18ClNO4 B2743706 2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1406835-41-3

2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B2743706
CAS No.: 1406835-41-3
M. Wt: 299.75
InChI Key: NMEPSBKTVAMMQF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is an organic compound with a complex structure It contains a chlorophenyl group, a propanoic acid moiety, and a tert-butyl carbamate group

Scientific Research Applications

2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzene, undergoes a series of reactions to introduce the chlorophenyl group.

    Introduction of the Propanoic Acid Moiety: This step involves the addition of a propanoic acid group to the intermediate.

    Addition of the tert-Butyl Carbamate Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)propanoic acid: Lacks the tert-butyl carbamate group.

    2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoic acid: Lacks the chlorophenyl group.

    2-(2-Bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to the presence of both the chlorophenyl and tert-butyl carbamate groups. This combination of functional groups imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-7-5-6-8-10(9)15/h5-8H,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEPSBKTVAMMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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